molecular formula C17H14Cl2N2O B4974467 (E)-2-(2,4-dichlorophenyl)-3-(5-pyrrolidin-1-ylfuran-2-yl)prop-2-enenitrile

(E)-2-(2,4-dichlorophenyl)-3-(5-pyrrolidin-1-ylfuran-2-yl)prop-2-enenitrile

Cat. No.: B4974467
M. Wt: 333.2 g/mol
InChI Key: PRTMEEGEOSJLDP-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(2,4-dichlorophenyl)-3-(5-pyrrolidin-1-ylfuran-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrile group, a dichlorophenyl group, and a pyrrolidinyl-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,4-dichlorophenyl)-3-(5-pyrrolidin-1-ylfuran-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dichlorophenyl Intermediate: Starting with a dichlorobenzene derivative, a nitration reaction followed by reduction could yield the desired dichlorophenyl intermediate.

    Synthesis of the Pyrrolidinyl-Furan Moiety:

    Coupling Reaction: The final step would involve coupling the dichlorophenyl intermediate with the pyrrolidinyl-furan moiety under basic conditions to form the desired enenitrile compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,4-dichlorophenyl)-3-(5-pyrrolidin-1-ylfuran-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2,4-dichlorophenyl)-3-(5-pyrrolidin-1-ylfuran-2-yl)prop-2-enenitrile can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their activity as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and advanced composites. Their unique chemical properties can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of (E)-2-(2,4-dichlorophenyl)-3-(5-pyrrolidin-1-ylfuran-2-yl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2,4-dichlorophenyl)-3-(5-pyrrolidin-1-ylfuran-2-yl)prop-2-enenitrile: can be compared with other nitrile-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

(E)-2-(2,4-dichlorophenyl)-3-(5-pyrrolidin-1-ylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c18-13-3-5-15(16(19)10-13)12(11-20)9-14-4-6-17(22-14)21-7-1-2-8-21/h3-6,9-10H,1-2,7-8H2/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTMEEGEOSJLDP-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C=C(C#N)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(O2)/C=C(/C#N)\C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.